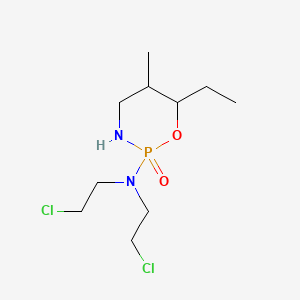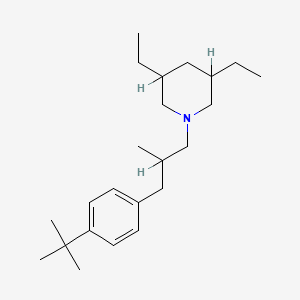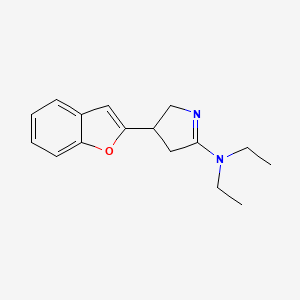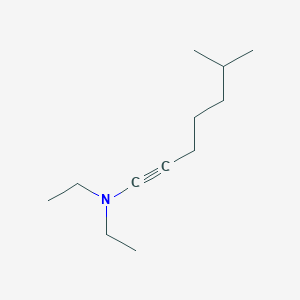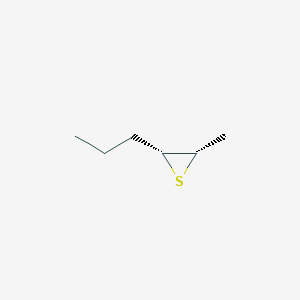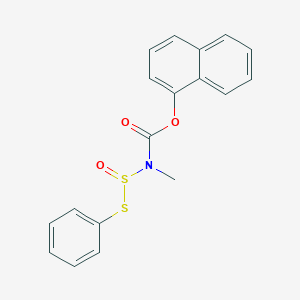
1,4-Bis(phenylethynyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(phenylethynyl)naphthalene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by the presence of two phenylethynyl groups attached to a naphthalene core. This compound is known for its unique optical and electronic properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1,4-Bis(phenylethynyl)naphthalene typically involves the Sonogashira coupling reaction. This reaction is carried out by reacting 1,4-diiodonaphthalene with phenylacetylene in the presence of a palladium catalyst (PdCl2(PPh3)2) and a copper co-catalyst (CuI) under an inert atmosphere. The reaction is usually performed in a solvent such as tetrahydrofuran (THF) with triethylamine (Et3N) as a base .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Analyse Chemischer Reaktionen
1,4-Bis(phenylethynyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically leads to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of partially hydrogenated products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce various hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(phenylethynyl)naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the development of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices due to its excellent optical and electronic properties
Wirkmechanismus
The mechanism by which 1,4-Bis(phenylethynyl)naphthalene exerts its effects is primarily related to its electronic structure. The compound has a conjugated π-system that allows for efficient electron delocalization. This property is crucial for its function in electronic devices, where it can facilitate charge transport and light emission .
In biological systems, the mechanism of action is less understood, but its fluorescence properties suggest potential interactions with cellular components that can be exploited for imaging purposes.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(phenylethynyl)naphthalene can be compared with other similar compounds such as:
1,4-Bis(naphthalen-1-ylethynyl)benzene: This compound has similar structural features but with naphthalene units instead of phenyl groups.
9,10-Bis(phenylethynyl)anthracene: This derivative of anthracene has phenylethynyl groups at the 9 and 10 positions.
The uniqueness of this compound lies in its balance of electronic and optical properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
73888-61-6 |
|---|---|
Molekularformel |
C26H16 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
1,4-bis(2-phenylethynyl)naphthalene |
InChI |
InChI=1S/C26H16/c1-3-9-21(10-4-1)15-17-23-19-20-24(26-14-8-7-13-25(23)26)18-16-22-11-5-2-6-12-22/h1-14,19-20H |
InChI-Schlüssel |
HYPAPFJETRODRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C3=CC=CC=C23)C#CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[13.14]octacosan-15-one](/img/structure/B14446907.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo-](/img/structure/B14446909.png)
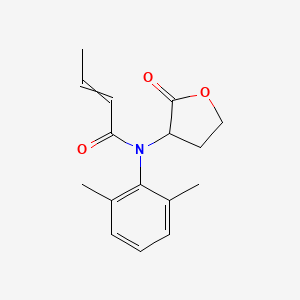
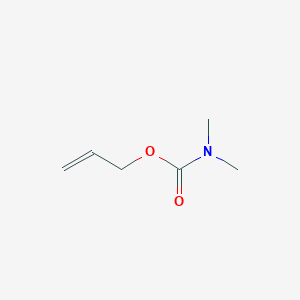

![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)
